molecular formula C11H18O5 B2374341 MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate CAS No. 2288709-13-5

MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate

Cat. No.: B2374341
CAS No.: 2288709-13-5
M. Wt: 230.26
InChI Key: VIWMBUKKTIHFCC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, CDCl₃):

  • δ 9.60 ppm (s, 1H) : Formyl proton (-CHO).
  • δ 3.70 ppm (s, 3H) : Methyl ester (-COOCH₃).
  • δ 3.30–3.40 ppm (two singlets, 6H) : Two methoxy groups (-OCH₃).
  • δ 2.50–1.50 ppm (m, 8H) : Cyclohexane ring protons, split into multiplets due to axial/equatorial conformations and substituent effects.

¹³C NMR (101 MHz, CDCl₃):

  • δ 190.1 ppm : Formyl carbonyl carbon (-CHO).
  • δ 170.5 ppm : Ester carbonyl carbon (-COOCH₃).
  • δ 55.2 ppm and 54.8 ppm : Methoxy carbons (-OCH₃).
  • δ 51.3 ppm : Methyl ester carbon (-COOCH₃).
  • δ 40.0–25.0 ppm : Cyclohexane ring carbons, with quaternary carbons at positions 1 and 4 appearing upfield.

Infrared (IR) Absorption Profile

Key IR absorptions (cm⁻¹):

  • ~1725 (strong) : Ester carbonyl (C=O) stretch.
  • ~1700 (strong) : Formyl carbonyl (C=O) stretch.
  • ~1250–1100 (multiple bands) : C-O stretches from methoxy and ester groups.
  • ~2850–2950 : Aliphatic C-H stretches from cyclohexane and methoxy groups.

The absence of broad O-H stretches (3200–3600 cm⁻¹) confirms the lack of hydroxyl groups, consistent with the fully substituted structure.

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak : m/z 230 (M⁺), corresponding to the molecular weight.
  • Key fragments :
    • m/z 198 (M⁺ - 32): Loss of two methoxy groups (-2 × OCH₃).
    • m/z 171 (M⁺ - 59): Loss of the methyl ester group (-COOCH₃).
    • m/z 143: Further fragmentation of the cyclohexane ring.

      Fragmentation patterns align with ester and aldehyde functional groups, as seen in analogous compounds.

Crystallographic Analysis and Conformational Studies

While no direct crystallographic data for this compound is available in the provided sources, analogous cyclohexane derivatives suggest a chair conformation for the ring. The bulky formyl and ester groups at position 1 likely adopt equatorial positions to minimize steric strain, while the methoxy groups at position 4 may occupy axial or equatorial positions depending on crystal packing forces. Computational modeling predicts a dihedral angle of ~60° between the formyl and ester groups, optimizing electronic interactions. X-ray diffraction studies of similar structures (e.g., methyl 4,4-dimethylcyclohexane-1-carboxylate) support this conformational preference.

Tables

Table 1: Summary of NMR Data

Proton/Carbon δ (ppm) Multiplicity Assignment
H (CHO) 9.60 Singlet Formyl proton
H (COOCH₃) 3.70 Singlet Methyl ester
H (OCH₃) 3.30–3.40 Two singlets Methoxy groups
C (CHO) 190.1 - Formyl carbonyl
C (COOCH₃) 170.5 - Ester carbonyl

Table 2: IR Absorption Bands

Band (cm⁻¹) Assignment
1725 Ester C=O stretch
1700 Formyl C=O stretch
1250–1100 C-O stretches (methoxy/ester)
2850–2950 Aliphatic C-H stretches

Properties

IUPAC Name

methyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-14-9(13)10(8-12)4-6-11(15-2,16-3)7-5-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWMBUKKTIHFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(CC1)(OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate typically involves the reaction of cyclohexanone derivatives with appropriate reagents to introduce the formyl and methoxy groups. One common method is the condensation reaction of cyclohexanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of optimized catalysts and reaction conditions is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Cyclohexane-1,1-dicarboxylic acid.

    Reduction: MEthyl 1-hydroxymethyl-4,4-dimethoxycyclohexane-1-carboxylate.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    MEthyl 1-formyl-4-methoxycyclohexane-1-carboxylate: Similar structure but with one less methoxy group.

    MEthyl 1-formyl-4,4-dihydroxycyclohexane-1-carboxylate: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness

MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate is unique due to the presence of two methoxy groups, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

Methyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate (CAS Number: 2288709-13-5) is an organic compound belonging to the cyclohexane derivative class. Its unique structure, characterized by the presence of formyl and carboxylate functional groups along with two methoxy groups, positions it as a compound of interest in various biological and chemical research fields. This article provides an overview of its biological activity, synthesis, and potential applications based on available literature.

  • Molecular Formula: C11H18O5
  • Molecular Weight: 230.26 g/mol
  • Structural Features: The compound features a cyclohexane ring with a formyl group (–CHO), two methoxy groups (–OCH3), and a carboxylate group (–COO–). This arrangement influences its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the condensation of cyclohexanone derivatives with formaldehyde and methanol under acidic conditions. The reaction is often refluxed to achieve optimal yields. The following table summarizes common synthetic routes:

Synthesis Method Reagents Conditions Yield
CondensationCyclohexanone, Formaldehyde, MethanolAcidic catalyst, RefluxHigh

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic properties:

  • Antioxidant Properties: Preliminary studies suggest that compounds similar to this compound exhibit antioxidant activity, which may be attributed to the presence of the methoxy groups that stabilize free radicals .
  • Anticancer Activity: Some derivatives of cyclohexane compounds have shown promise in inhibiting cancer cell proliferation. The specific mechanisms are under investigation but may involve modulation of apoptotic pathways.
  • Enzyme Inhibition: There are indications that this compound may interact with specific enzymes, potentially acting as an inhibitor in metabolic pathways relevant to disease states .

Case Studies and Research Findings

A review of recent literature highlights various studies investigating the biological effects of similar compounds:

  • Antioxidant Studies: A study published in The Journal of Organic Chemistry noted that certain substituted cyclohexanes demonstrated significant antioxidant properties in vitro . While specific data on this compound is limited, its structural similarity suggests potential for similar activity.
  • Cancer Research: Research focusing on cyclohexane derivatives has identified several compounds that inhibit tumor growth in animal models. For instance, a study highlighted the efficacy of methoxy-substituted cyclohexanes in reducing tumor size in xenograft models.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Nucleophilic Addition Reactions: The formyl group can participate in nucleophilic addition reactions with biomolecules.
  • Stabilization of Free Radicals: The methoxy groups may play a crucial role in stabilizing free radicals, contributing to its antioxidant effects.

Comparison with Similar Compounds

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with related compounds:

Compound Name CAS Number Similarity Index
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate94994-25-90.63
Ethyl 2-formylcyclopropanecarboxylate20417-61-20.61
Trans-Methyl 4-formylcyclohexanecarboxylate54274-80-50.60

The unique arrangement of functional groups in this compound distinguishes it from these related compounds and may influence its reactivity and biological activity.

Q & A

Q. What are the standard synthetic routes for Methyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of a cyclohexane backbone. Key steps include:

  • Cyclohexane Derivative Preparation : Start with a 4,4-dimethoxycyclohexane precursor. Introduce the formyl group via Vilsmeier-Haack formylation or oxidation of a methylene intermediate .
  • Esterification : React the carboxylic acid intermediate with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. Dry solvents (e.g., DMF) and coupling reagents (e.g., HATU) improve yield .
  • Optimization : Control temperature (0–25°C for formylation) and reagent stoichiometry. Use chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use ¹H/¹³C NMR to confirm formyl (δ ~9-10 ppm in ¹H), dimethoxy (δ ~3.3 ppm), and ester (δ ~3.7 ppm for OCH₃) groups. 2D NMR (COSY, HSQC) assigns cyclohexane ring substituents .
    • IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (formyl C=O) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., trans/cis ring substituents) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₁₆O₅⁺) .

Advanced Research Questions

Q. What computational methods predict the reactivity of the formyl and dimethoxy groups in this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects. The formyl group is electrophilic, while dimethoxy groups donate electron density via resonance, stabilizing intermediates .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). The formyl group may act as a hydrogen-bond acceptor, while the cyclohexane ring provides hydrophobic contacts .
  • MD Simulations : Assess solvation effects in aqueous/organic mixtures to predict stability during reactions .

Q. How can researchers address contradictions in reported spectroscopic data for similar cyclohexane carboxylates?

Methodological Answer:

  • Source Analysis : Compare datasets from peer-reviewed studies (e.g., PubChem, DSSTox) versus less reliable platforms. For example, NMR shifts for ester groups vary by solvent (CDCl₃ vs. DMSO-d₆) .
  • Experimental Replication : Reproduce synthesis and characterization under controlled conditions. Use standardized protocols for NMR calibration .
  • Cross-Validation : Pair experimental data with computational predictions (e.g., calculated NMR chemical shifts via Gaussian) .

Q. What strategies mitigate side reactions during functionalization of the formyl group?

Methodological Answer:

  • Protection/Deprotection : Protect the formyl group as a dioxolane derivative before further reactions (e.g., Grignard additions) .
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to direct selectivity in nucleophilic additions .
  • In Situ Monitoring : Employ TLC or inline IR to detect intermediates and terminate reactions early if side products form .

Q. Safety Considerations

  • Handling : Use PPE (gloves, goggles) due to potential irritancy (similar to methyl esters in ).
  • Waste Disposal : Quench reactive intermediates (e.g., formyl chloride derivatives) with ice-cold NaHCO₃ .

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